molecular formula C18H18F2N2O2 B2582111 N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1210288-66-6

N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2582111
CAS No.: 1210288-66-6
M. Wt: 332.351
InChI Key: AGFAGMDUQUSZJL-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 2,6-difluorophenyl group attached to the amide nitrogen and a 4-methoxyphenyl substituent at the pyrrolidine’s 3-position. This compound shares structural motifs with bioactive molecules, particularly in medicinal chemistry, where fluorinated aryl groups and methoxy substituents are often employed to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c1-24-14-7-5-12(6-8-14)13-9-10-22(11-13)18(23)21-17-15(19)3-2-4-16(17)20/h2-8,13H,9-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFAGMDUQUSZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a dihydropyrrole.

    Substitution with 2,6-difluorophenyl Group:

    Substitution with 4-methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a similar nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₈H₁₈F₂N₂O₂
  • Molecular Weight : 332.3 g/mol
  • CAS Number : 1210288-66-6

The structure of this compound features a pyrrolidine ring, which is known for its ability to modulate various biological targets. The presence of the difluorophenyl and methoxyphenyl groups enhances its lipophilicity and biological activity.

Targeted Therapy in Oncology

N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Case Study : A study focusing on the inhibition of the PI3K pathway demonstrated that derivatives of this compound could effectively reduce cell viability in various cancer cell lines, suggesting its role as a promising lead compound for further development in cancer therapy .

Neurological Disorders

The compound has also been explored for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

  • Research Findings : Investigations into the modulation of neurotransmitter systems have shown that similar pyrrolidine derivatives can enhance cognitive function and provide neuroprotection against oxidative stress .

Pain Management

Recent studies have identified compounds with similar structural motifs as effective transient receptor potential vanilloid 1 (TRPV1) antagonists. This suggests that this compound may possess analgesic properties.

  • Biological Activity : In vitro assays demonstrated that related compounds could inhibit nociceptive signaling pathways, providing a basis for their application in pain management therapies .

Data Tables

Application AreaPotential MechanismReference
OncologyInhibition of PI3K pathway
Neurological DisordersNeuroprotection via neurotransmitter modulation
Pain ManagementTRPV1 antagonism

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Functional Relevance
Target Compound Pyrrolidine-carboxamide 2,6-Difluorophenyl (amide N), 4-methoxyphenyl (pyrrolidine C3) Potential metabolic stability, fluorophilic interactions
(E)-3-(2,6-Difluorophenyl)-Propenone α,β-Unsaturated ketone 2,6-Difluorophenyl (C3), 4-methoxyphenyl (C1) Photoreactivity (dimerization via C=C bonds)
Morpholino-Pyridine Carboxamide (Patent) Pyrrolidine-carboxamide Trifluoroethyl (pyrrolidine C3), morpholino-pyridine (aryl group) Enhanced solubility, solid-state stability (polymorph control for drug formulation)

Photochemical Reactivity

The propenone analog () undergoes efficient photodimerization in the crystalline state, forming a β-truxillic dimer under UV irradiation (λ = 300 nm). This reactivity is attributed to the planar arrangement of the α,β-unsaturated ketone, with a C=C bond distance of 4.035 Å, satisfying Schmidt’s topochemical criteria . This distinction highlights the critical role of electronic and steric factors in photoreactivity.

Solid-State Properties and Stability

emphasizes the importance of solid-state forms (polymorphs, salts) for pyrrolidine-carboxamide derivatives in pharmaceutical applications. The 4-methoxyphenyl group in the target compound may similarly influence packing efficiency and thermal stability, though empirical data are needed to confirm this.

Biological Activity

N-(2,6-difluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (CAS Number: 1210288-66-6) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18F2N4O2C_{17}H_{18}F_2N_4O_2, with a molecular weight of 348.35 g/mol. The compound features a pyrrolidine core substituted with a difluorophenyl group and a methoxyphenyl group, which are critical for its biological activity.

Research indicates that compounds like this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related derivatives have demonstrated potent inhibition against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines .
  • Antitumor Activity : The compound's structural analogs have been evaluated for their antitumor properties. For example, derivatives containing similar fluorinated phenyl groups exhibited significant antiproliferative effects against various cancer cell lines with IC50 values in the nanomolar range . This suggests that this compound may also display comparable activities.

Case Studies

  • Antiproliferative Effects : In vitro studies have shown that related compounds with similar structures can inhibit the growth of tumor cells effectively. For instance, one study reported IC50 values as low as 0.64 μM against multiple myeloma cell lines . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.
  • Mechanistic Insights : Molecular docking studies have suggested that the binding affinity to target proteins is influenced by the presence of the difluoro and methoxy groups in the structure. This highlights the importance of these substituents in enhancing biological activity .

Comparative Biological Activity Table

Compound NameIC50 (μM)Target Enzyme/Cell LineReference
This compoundTBDTBDTBD
Related Compound A0.64MM1.S Multiple Myeloma
Related Compound B0.004CDK2
Related Compound C0.009CDK9

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